molecular formula C16H15N3O4 B1676607 Mitonafide CAS No. 54824-17-8

Mitonafide

Katalognummer B1676607
CAS-Nummer: 54824-17-8
Molekulargewicht: 313.31 g/mol
InChI-Schlüssel: XXVLKDRPHSFIIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . A series of novel 3-carboranyl-1,8-naphthalimide derivatives, which are analogs of mitonafide, have been synthesized and their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line have been investigated .


Molecular Structure Analysis

Mitonafide belongs to the class of organic compounds known as nitronaphthalenes . These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups .


Chemical Reactions Analysis

Mitonafide and its analogs have been synthesized using click chemistry, reductive amination, and amidation reactions . The analyses showed that modified naphthalic anhydrides and naphthalimides bearing ortho- or meta-carboranes exhibited diversified activity .


Physical And Chemical Properties Analysis

Mitonafide has a molecular weight of 313.31 . Its CAS number is 54824-17-8 . It is a small molecule drug .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Agent

  • Application Summary: Mitonafide and its analogs have been synthesized and evaluated as potential anticancer agents. They have been investigated for their in vitro effects on cytotoxicity, cell death, cell cycle, and the production of reactive oxygen species in a HepG2 cancer cell line .
  • Methods of Application: The compounds were synthesized using click chemistry, reductive amination, and amidation reactions .
  • Results: The compounds were found to be capable of inducing cell cycle arrest at G0/G1 or G2M phase and promoting apoptosis, autophagy, or ferroptosis. The most promising conjugate caused strong apoptosis and induced ROS production .

2. Antitumor Agent

  • Application Summary: Naphthalimides, such as amonafide and mitonafide, have been developed as antitumor agents for orthotopic tumor .
  • Methods of Application: A new class of polyamine-based naphthalimide conjugates were synthesized .
  • Results: The conjugate preferentially accumulates in cancer cells and minimizes side effects in vitro and in vivo. It displays better antitumor effects than the positive control amonafide .

3. Liposomal Encapsulation

  • Application Summary: Mitonafide-loaded liposomes are a promising strategy to overcome the neurotoxicity observed in clinical trials for this drug .
  • Methods of Application: The study investigates the influence of loaded mitonafide or a dimer analogue on different liposomal formulations .
  • Results: The therapeutic efficacy of these liposomal formulations was evaluated in vitro .

4. Boron Neutron Capture Therapy

  • Application Summary: A series of novel 3-carboranyl-1,8-naphthalimide derivatives, mitonafide and pinafide analogs, have been synthesized and evaluated as potential anticancer agents for boron neutron capture therapy .
  • Methods of Application: The compounds were synthesized using click chemistry, reductive amination, and amidation reactions .
  • Results: The compounds were found to be capable of inducing cell cycle arrest at G0/G1 or G2M phase and promoting apoptosis, autophagy, or ferroptosis. The most promising conjugate caused strong apoptosis and induced ROS production .

5. Hepatic Carcinoma Treatment

  • Application Summary: A new class of polyamine-based naphthalimide conjugates have been developed as antitumor agents for hepatic carcinoma .
  • Methods of Application: The conjugates were synthesized and the mechanism was determined .
  • Results: The conjugate preferentially accumulates in cancer cells and minimizes side effects in vitro and in vivo. It displays better antitumor effects than the positive control amonafide .

6. Neurotoxicity Reduction

  • Application Summary: Mitonafide-loaded liposomes are a promising strategy to overcome the neurotoxicity observed in clinical trials for this drug .
  • Methods of Application: The study investigates the influence of loaded mitonafide or a dimer analogue on different liposomal formulations .
  • Results: The therapeutic efficacy of these liposomal formulations was evaluated in vitro .

Safety And Hazards

Mitonafide has been found to induce severe myelotoxicity . In addition, it has been associated with severe central nervous system toxicity .

Eigenschaften

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLKDRPHSFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203321
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitonafide

CAS RN

54824-17-8
Record name Mitonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54824-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitonafide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitonafide
Reactant of Route 2
Reactant of Route 2
Mitonafide
Reactant of Route 3
Reactant of Route 3
Mitonafide
Reactant of Route 4
Reactant of Route 4
Mitonafide
Reactant of Route 5
Reactant of Route 5
Mitonafide
Reactant of Route 6
Reactant of Route 6
Mitonafide

Citations

For This Compound
553
Citations
I Antonini, R Volpini, D Dal Ben, C Lambertucci… - Bioorganic & medicinal …, 2008 - Elsevier
… In fact, 5a−g present a good cytotoxic activity despite lacking the nitro group in position 5 believed essential for antitumor activity of mitonafide. As for DNA binding, the optimal distance …
Number of citations: 22 www.sciencedirect.com
M Llombart, A Poveda, E Forner… - Investigational new …, 1992 - Springer
Mitonafide was the first synthetized compound of a new series of 3-nitronaphthalimides with intercalative properties. A phase I study with a conventional escalation scheme was …
Number of citations: 40 link.springer.com
R Rosell, J Carles, A Abad, N Ribelles… - Investigational new …, 1992 - Springer
Mitonafide is the lead compound of a new series of antitumor drugs, the 3-Nitronaphthalimides, which have shown antineoplastic activityin vitro as well asin vivo. This phase I Mitonafide …
Number of citations: 58 link.springer.com
BK Sinha, J Strong, NW Gibson… - Biochemical …, 1985 - Elsevier
… Since intercalation of mitonafide into DNA has been reported to be … mitonafide metabolite could also bind to DNA by a similar mechanism. The addition of calf thymus DNA to mitonafide …
Number of citations: 13 www.sciencedirect.com
A Casado, R Rosell, R García-Gómez… - Investigational new …, 1996 - Springer
… Background: The new intercalative agent Mitonafide was shown … at least one measurable site received Mitonafide as a 120-hour … of administration, Mitonafide is not active in NSCLC. …
Number of citations: 19 link.springer.com
KM Slunt, JM Grace, TL Macdonald… - Antimicrobial agents …, 1996 - Am Soc Microbiol
Mitonafide (4-nitro-benzoisoquinolinedione) and a number of structural analogs were synthesized and studied in order to determine the structural requirements for inhibition of …
Number of citations: 37 journals.asm.org
E Díaz-Rubio, M Martín, JM López-Vega… - Investigational new …, 1994 - Springer
… was not available entered a phase I study of mitonafide given as a short intravenous (iv) infusion … In conclusion, mitonafide, when administered as a short 3-day iv infusion, can induce …
Number of citations: 21 link.springer.com
PR Cid, EG Fernandez, FR Martin, MF Braña - European journal of drug …, 1986 - Springer
The pharmacokinetics, biotransformation, protein binding and tissue distribution of mitonafide and pinafide were studied after single iv and oral administration of each drug (20 mg/Kg) …
Number of citations: 2 link.springer.com
A Nishio, EM Uyeki - Journal of the National Cancer Institute, 1983 - academic.oup.com
… mitonafide increased the frequency of sister chromatid … permeabilized cell system suggested that mitonafide acted on the DNA-… Mitonafide induced DNA strand breaks and chromosome …
Number of citations: 9 academic.oup.com
A Abad, C Grávalos, A Font, F Molina… - Investigational new …, 1996 - Springer
Background. This study investigated the antitumoral activity in colorectal cancer and toxicity of a 5-day continuous infusion of a new cytostatic agent, Mitonafide, that had previously …
Number of citations: 7 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.